Cas no 178948-42-0 (Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate)
![Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate structure](https://ja.kuujia.com/scimg/cas/178948-42-0x500.png)
Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Disodium (2S)-1-[(E)-oxido-NNO-azoxy]-2-pyrrolidinecarboxylate
- PROLI NONOate
- PROLI/NO
- BWIOFDWWAQUTIZ-FHNDMYTFSA-L
- DISODIUM 1-[2-(CARBOXYLATO)PYRROLIDIN-1-YL)]DIAZEN-1-IUM-1,2-DIOLATE
- DISODIUM 1-[2-(CARBOXYLATO)PYRROLIDIN-1-YL]DIAZEN-1-IUM-1,2DIOLATE METHANOL
- 178948-42-0
- 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt
- Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
- disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
- disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)
- Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate
-
- インチ: InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/t4-;;/m0../s1
- InChIKey: BWIOFDWWAQUTIZ-FHNDMYTFSA-L
- SMILES: C1C[C@@H](C(=O)[O-])N(C1)[N+](=O)[N-][O-].[Na+].[Na+]
計算された属性
- 精确分子量: 219.02319428g/mol
- 同位素质量: 219.02319428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 108Ų
Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73630-50mg |
PROLI NONOate |
178948-42-0 | 98% | 50mg |
¥1848.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222190-10mg |
PROLI NONOate, |
178948-42-0 | 10mg |
¥293.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73630-100mg |
PROLI NONOate |
178948-42-0 | 98% | 100mg |
¥3156.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222190A-50mg |
PROLI NONOate, |
178948-42-0 | 50mg |
¥1482.00 | 2023-09-05 | ||
1PlusChem | 1P00APHB-100mg |
PROLI NONOATE |
178948-42-0 | ≥98% | 100mg |
$351.00 | 2025-02-25 | |
A2B Chem LLC | AE98783-50mg |
PROLI NONOATE |
178948-42-0 | ≥98% | 50mg |
$145.00 | 2024-04-20 | |
A2B Chem LLC | AE98783-10mg |
PROLI NONOATE |
178948-42-0 | ≥98% | 10mg |
$34.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73630-10mg |
PROLI NONOate |
178948-42-0 | 98% | 10mg |
¥437.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222190B-100 mg |
PROLI NONOate, |
178948-42-0 | 100MG |
¥2,617.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222190B-100mg |
PROLI NONOate, |
178948-42-0 | 100mg |
¥2617.00 | 2023-09-05 |
Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate 関連文献
-
Shiliang Tian,Ruixi Fan,Therese Albert,Rahul L. Khade,Huiguang Dai,Kevin A. Harnden,Parisa Hosseinzadeh,Jing Liu,Mark J. Nilges,Yong Zhang,Pierre Mo?nne-Loccoz,Yisong Guo,Yi Lu Chem. Sci. 2021 12 6569
-
Lucas P. Bressan,Cristina B. Adamo,Reverson F. Quero,Dosil P. de Jesus,José A. F. da Silva Anal. Methods 2019 11 1014
-
Gerson F. Duarte-Junior,Abdulghani Ismail,Sophie Griveau,Fanny d'Orlyé,José Alberto Fracassi da Silva,Wendell K. T. Coltro,Fethi Bedioui,Anne Varenne Analyst 2019 144 180
-
Avery C. Vilbert,Jonathan D. Caranto,Kyle?M. Lancaster Chem. Sci. 2018 9 368
-
Shohei Mori,Kunihiko Morihiro,Takumi Okuda,Yuuya Kasahara,Satoshi Obika Chem. Sci. 2018 9 1112
-
Justin J. O'Sullivan,Marie C. Heffern Org. Biomol. Chem. 2022 20 6231
Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylateに関する追加情報
Disodium (2S)-1-[(E)-Oxido-nno-Azoxy]-2-Pyrrolidinecarboxylate (CAS No. 178948-42-0): A Comprehensive Overview
Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate, identified by its CAS number 178948-42-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable subject of study for researchers exploring novel therapeutic agents and biochemical pathways.
The molecular structure of Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate features a pyrrolidine core, which is a common motif in biologically active molecules. The presence of the (2S) configuration suggests a specific stereochemical arrangement that may influence its biological activity. The compound also incorporates an azoxy group, which is known to participate in various chemical reactions and interactions, potentially contributing to its pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological targets. Studies have shown that the azoxy group can serve as a versatile scaffold for designing molecules with specific binding affinities and functional properties. This has opened up new avenues for the development of drugs targeting various diseases, including neurological disorders and inflammatory conditions.
The pyrrolidine ring in Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate is particularly noteworthy, as it is a privileged structure in medicinal chemistry. Pyrrolidine derivatives have been extensively studied for their potential as pharmacophores due to their ability to mimic natural biomolecules and interact with biological receptors. The stereochemistry of the pyrrolidine ring, specifically the (2S) configuration, has been found to play a crucial role in determining the biological activity of related compounds.
In vitro studies have demonstrated that this compound exhibits promising bioactivity in several cellular assays. For instance, research has shown that it can modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in areas such as pain management and anti-inflammatory therapy. The ability of the azoxy group to engage in redox reactions also adds another layer of complexity to its biological interactions, which may be exploited for therapeutic benefit.
The synthesis of Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high yields and enantiopurity, which are critical for pharmaceutical applications.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, researchers can explore new chemical spaces and discover novel analogs with enhanced pharmacological properties. This flexibility makes it an attractive candidate for drug discovery programs aimed at developing next-generation therapeutics.
The growing interest in this compound is also reflected in the increasing number of publications discussing its applications and potential uses. Researchers are exploring its role in various disease models, including cancer, neurodegenerative disorders, and autoimmune diseases. The combination of computational studies and experimental validation is providing a more comprehensive understanding of how this molecule interacts with biological systems.
The development of new analytical techniques has also contributed to a better understanding of the physicochemical properties of Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its structure and dynamics. These tools are essential for characterizing the compound before it can be used in preclinical and clinical studies.
In conclusion, Disodium (2S)-1-[(E)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate (CAS No. 178948-42-0) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising bioactivity make it an attractive candidate for further study and development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery and development of novel therapeutic agents.
178948-42-0 (Disodium (2s)-1-[(e)-oxido-nno-azoxy]-2-pyrrolidinecarboxylate) Related Products
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)




